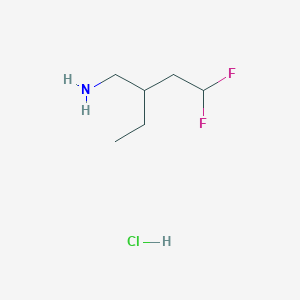

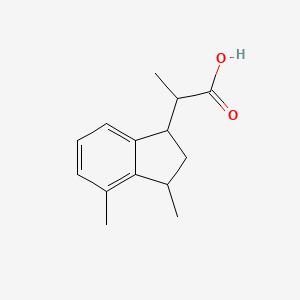

![molecular formula C19H25NO B2978695 N-[2-(1-adamantyl)ethyl]benzamide CAS No. 433311-37-6](/img/structure/B2978695.png)

N-[2-(1-adamantyl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of adamantane derivatives, such as “N-[2-(1-adamantyl)ethyl]benzamide”, often involves the use of unsaturated adamantane derivatives . These compounds are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of these compounds often involves the development of novel methods for their preparation and polymerization reactions .Aplicaciones Científicas De Investigación

Catalytic Applications

N-Adamantyl-2-aminopyridines form C2-symmetric aminopyridinato complexes with zirconium, leading to stable catalysts for ethylene polymerization, demonstrating similar productivity to related systems (Morton, O'Shaughnessy, & Scott, 2000).

Material Science

The synthesis of new polyamide-imides containing pendent adamantyl groups shows potential for creating materials with high thermal stability and mechanical strength. These polyamide-imides dissolve in various solvents, making them applicable for flexible and tough film production (Liaw & Liaw, 2001).

Pharmacological Enhancements

Pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist explores improvements in metabolic stability and pharmacokinetic profiles. This research identifies compounds with enhanced physicochemical properties, indicating potential for developing more effective pharmacological agents (Wilkinson et al., 2017).

Antiviral Activity

The synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide derivatives for anti-Dengue virus activity represents a significant advancement in antiviral drug development. The study highlights the potential of adamantane-based compounds in inhibiting the Dengue virus, demonstrating specific compounds' effectiveness and suggesting mechanisms of action (Joubert, Foxen, & Malan, 2018).

Depigmentation Agents

A series of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety have been synthesized and evaluated for their depigmenting and tyrosinase inhibitory activities. The research suggests that the adamantyl moiety enhances the depigmentation power of benzamide derivatives, indicating potential applications in cosmetic and dermatological treatments (Baek et al., 2012).

Propiedades

IUPAC Name |

N-[2-(1-adamantyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c21-18(17-4-2-1-3-5-17)20-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEVZBLLHKZQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

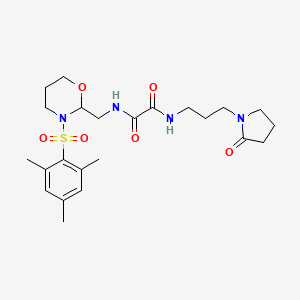

![Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2978614.png)

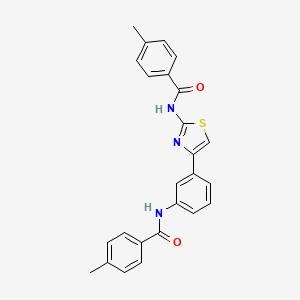

![5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one](/img/structure/B2978617.png)

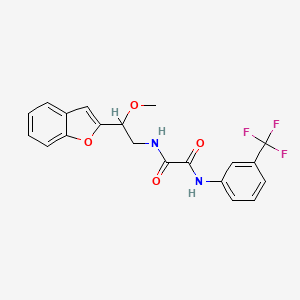

![N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2978623.png)

![(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2978628.png)

![4-Cyclopropyl-6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2978629.png)